![molecular formula C14H9Cl2F B14410706 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene CAS No. 85000-57-3](/img/structure/B14410706.png)
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is structurally characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with an ethenyl group substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorophenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2,4-dichloro-1-[1-(4-fluorophenyl)ethyl]benzene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Similar structure but lacks the ethenyl group.
2,4-Dichloro-1-[2-(4-fluorophenyl)ethynyl]benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Similar structure but with additional chlorine atoms.
Uniqueness
2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene is unique due to the presence of both chlorine and fluorine atoms, along with the ethenyl group. This combination of substituents imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
85000-57-3 |
|---|---|
Molecular Formula |
C14H9Cl2F |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
2,4-dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl2F/c1-9(10-2-5-12(17)6-3-10)13-7-4-11(15)8-14(13)16/h2-8H,1H2 |
InChI Key |
RMQXJWVUARCREW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


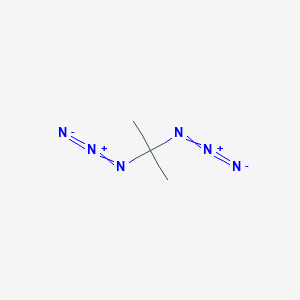
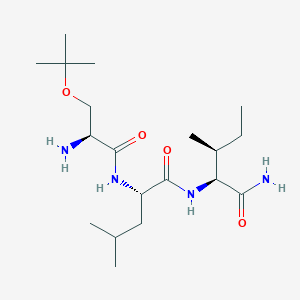
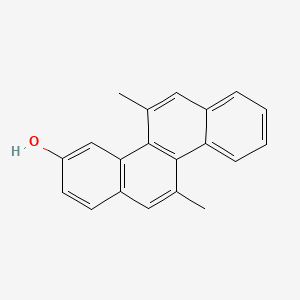
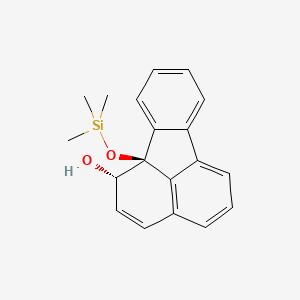
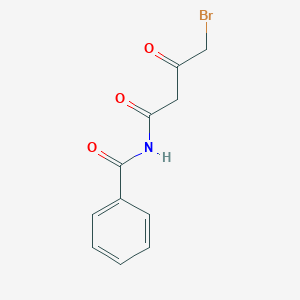
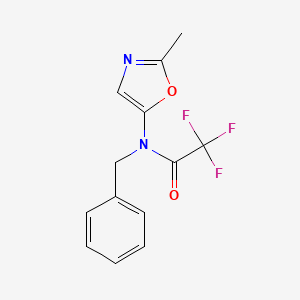
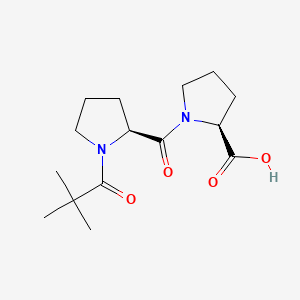

![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
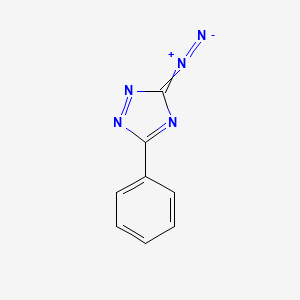

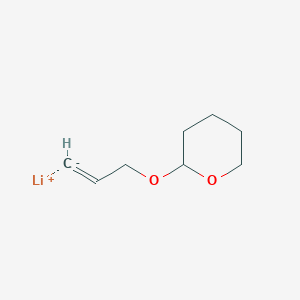
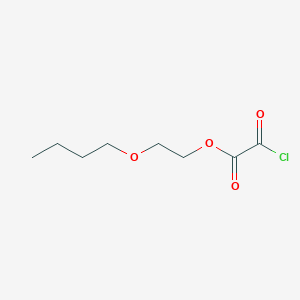
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
